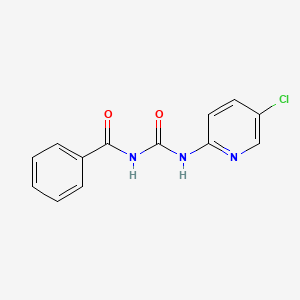

1-benzoyl-3-(5-chloropyridin-2-yl)urea

Beschreibung

Overview of Urea (B33335) and N-Acyl Urea Compounds in Advanced Chemical Research

Urea and its derivatives are foundational structures in the fields of organic and medicinal chemistry. mun.canih.gov Since Friedrich Wöhler's pioneering synthesis of urea from inorganic precursors in 1828—a discovery that fundamentally challenged the then-prevalent theory of vitalism—these compounds have been the subject of extensive research. mun.canih.govnih.gov The urea functional group is characterized by a carbonyl moiety bonded to two nitrogen atoms. Its unique ability to act as both a hydrogen bond donor and acceptor allows it to form stable, predictable interactions with biological targets such as proteins and enzymes. nih.gov

N-acyl urea derivatives, a specific subclass, incorporate an acyl group (R-C=O) attached to one of the urea nitrogens. This addition introduces further structural and electronic complexity, enhancing the molecule's chemical versatility. These compounds are recognized as important intermediates in the synthesis of pharmaceuticals, polymers, and chiral auxiliaries for asymmetric synthesis. researchgate.net The N-acyl urea scaffold is present in a wide array of molecules with significant biological activities. Research has demonstrated their utility in various therapeutic areas, with derivatives showing potential as inhibitors of enzymes and modulators of cellular pathways. nih.gov The development of novel synthetic methodologies, including multicomponent reactions and copper-catalyzed processes, has further expanded the accessibility and diversity of N-acyl urea derivatives available for chemical and biological investigation. ias.ac.innih.gov

Rationale for Investigating 1-benzoyl-3-(5-chloropyridin-2-yl)urea: A Focus on Structural and Synthetic Complexity

The compound This compound serves as a compelling target for chemical investigation due to the unique combination of its structural motifs, each contributing to its synthetic and conformational complexity. The molecule can be deconstructed into three key components: a benzoyl group, a central urea bridge, and a 5-chloropyridin-2-yl moiety.

The N-benzoyl urea core is a well-established pharmacophore. Structural studies on analogous compounds, such as N-benzoyl-N'-phenylurea, reveal that the molecule often adopts a nearly flat conformation stabilized by a strong intramolecular hydrogen bond between the N-H proton and the benzoyl oxygen atom. wikipedia.orgnih.gov This interaction forms a pseudo-aromatic six-membered ring, which imparts significant conformational rigidity. wikipedia.org Furthermore, intermolecular hydrogen bonds are common, often leading to the formation of stable centrosymmetric dimers in the solid state. nih.gov The interplay of these non-covalent interactions presents an interesting challenge in predicting and controlling the compound's solid-state architecture.

The 5-chloropyridin-2-yl group introduces additional complexity. The pyridine (B92270) ring is an electron-deficient aromatic system, and the presence of a chlorine atom further modifies its electronic properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions, influencing the molecule's intermolecular interactions and potential applications as a ligand. nih.gov The synthesis of N-acyl ureas containing substituted pyridine rings is an active area of research, with various methods being developed to achieve efficient coupling. researchgate.netarkat-usa.org

Synthesizing This compound likely involves multi-step pathways. Common strategies for forming the N-acyl urea linkage include the reaction of a benzoyl isocyanate with 2-amino-5-chloropyridine (B124133) or the acylation of a pre-formed pyridylurea with benzoyl chloride. researchgate.netnih.gov Each approach requires careful optimization of reaction conditions to achieve high yields and purity. The characterization of such a molecule would rely heavily on spectroscopic methods, as illustrated by data from analogous structures.

To exemplify the type of data used for characterization, the following table shows spectroscopic details for a related N-acyl cyclic urea derivative, 1-acetyl-3-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one.

| Technique | Observed Signals and Assignments |

|---|---|

| 1H NMR (500 MHz, CDCl3) | δ 8.33 (d, J=2.3 Hz, 1H), 7.65 (dd, J=2.3, 8.2 Hz, 1H), 7.36 (d, J=8.2 Hz, 1H), 4.45 (s, 2H), 3.85 (t, J=8.0 Hz, 2H), 3.34 (t, J=8.0 Hz, 2H), 2.53 (s, 3H) |

| 13C NMR (125 MHz, CDCl3) | δ 170.52, 154.83, 151.16, 149.12, 138.87, 130.48, 124.61, 44.57, 40.39, 39.34, 23.27 |

Data sourced from a study on a structurally related N-acyl cyclic urea derivative for illustrative purposes. arkat-usa.org

Historical Context of Synthesis and Characterization of Analogous Urea and Thiourea (B124793) Derivatives

The history of urea is central to the development of modern organic chemistry. In 1828, German chemist Friedrich Wöhler achieved the first laboratory synthesis of an organic compound from inorganic starting materials by heating ammonium (B1175870) cyanate (B1221674) to produce urea. wikipedia.orgwikipedia.orgyarafert.com This landmark experiment was a critical blow to the theory of vitalism, which held that organic compounds could only be produced by living organisms. nih.govnih.gov Wöhler's work opened the door to the systematic synthesis and study of organic molecules in the laboratory. mun.ca

Following this discovery, the field expanded to include urea analogs. Thiourea, where the carbonyl oxygen is replaced by a sulfur atom, was first synthesized in 1873 by Marceli Nencki. nih.gov The differing electronegativity between oxygen and sulfur imparts distinct chemical properties to ureas and thioureas, influencing their reactivity and biological function. nih.gov

Over the subsequent decades, a vast number of synthetic methods for creating urea and thiourea derivatives have been developed. Early methods often relied on the reaction of amines with phosgene (B1210022) or isocyanates. nih.gov While effective, the high toxicity of these reagents spurred the development of safer and more efficient alternatives. Modern synthetic chemistry employs a wide range of techniques, including:

Carbodiimide-mediated couplings: Reactions of carboxylic acids with carbodiimides can produce N-acylurea derivatives through an O→N acyl migration. ias.ac.in

Catalytic methods: Transition metal catalysts, such as copper salts, have been used to assemble unsymmetrical ureas from readily available starting materials like aryl isocyanides and O-benzoyl hydroxylamines. nih.gov

Microwave and flow chemistry: These advanced techniques can accelerate reaction rates, improve yields, and enhance the safety and environmental profile of urea and thiourea synthesis. nih.gov

The characterization of these derivatives has evolved in parallel with synthetic advancements. While early chemists relied on melting point and elemental analysis, modern researchers utilize a powerful suite of spectroscopic tools, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to unambiguously determine molecular structures. researchgate.netarkat-usa.org X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms and intermolecular interactions in the solid state. wikipedia.org

Eigenschaften

IUPAC Name |

N-[(5-chloropyridin-2-yl)carbamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O2/c14-10-6-7-11(15-8-10)16-13(19)17-12(18)9-4-2-1-3-5-9/h1-8H,(H2,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNKJJRJLSRDLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)NC2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49819488 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Reaction Pathways

Strategies for the Formation of the N-Acyl Urea (B33335) Linkage

The N-acyl urea functional group is a critical pharmacophore, and several reliable methods have been developed for its synthesis. These strategies primarily revolve around the reaction of activated carbonyl compounds with appropriate amine or amide nucleophiles.

A prevalent and efficient method for forming N-acyl ureas involves the use of isocyanate intermediates. reading.ac.uk This can be achieved through two main pathways:

Reaction of an Acyl Isocyanate with an Amine: The most direct route involves the reaction of benzoyl isocyanate with 2-amino-5-chloropyridine (B124133). The nucleophilic amino group of the pyridine (B92270) derivative attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the desired N-acyl urea.

In Situ Generation of Isocyanate: Benzoyl isocyanate can be generated in situ from benzamide (B126) by reacting it with activating agents like oxalyl chloride. nih.govgoogle.com The resulting isocyanate is highly reactive and is immediately trapped by the amine present in the reaction mixture. This one-pot procedure avoids the isolation of the often-sensitive isocyanate intermediate. google.com Another method for generating isocyanates is the microwave-assisted Staudinger–aza-Wittig reaction, which converts azides into isocyanates that can then react with amines. beilstein-journals.org

These methods are generally high-yielding and benefit from the strong electrophilicity of the isocyanate group.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used as coupling agents in organic synthesis, particularly for amide bond formation. thieme-connect.de They can also be effectively employed to synthesize N-acylureas from carboxylic acids. ias.ac.inresearchgate.net

The mechanism involves the initial reaction of the carboxylic acid (benzoic acid) with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. ias.ac.inwikipedia.org While this intermediate is typically intercepted by a nucleophile (like an amine) in peptide synthesis, in the absence of a competing nucleophile, it can undergo an intramolecular O→N acyl migration. nih.gov This rearrangement leads to the formation of the thermodynamically more stable N-acylurea. researchgate.netgoogle.com This pathway, often considered a side reaction in other contexts, becomes the primary productive route for N-acylurea synthesis. thieme-connect.denih.gov The choice of an aromatic carbodiimide over an aliphatic one, like DCC, has been shown to dramatically enhance the selectivity for N-acylurea formation over anhydride (B1165640) byproducts. google.com

Table 1: Comparison of Common Carbodiimide Coupling Agents

| Carbodiimide | Acronym | Key Characteristics | Byproduct Solubility |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Inexpensive, widely used. | N,N'-dicyclohexylurea (DCU) is poorly soluble in many organic solvents, facilitating removal by filtration. thieme-connect.de |

| N,N'-Diisopropylcarbodiimide | DIC | Corresponding urea byproduct is more soluble, useful for solid-phase synthesis. | Soluble in common organic solvents. thieme-connect.de |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble, allowing for easy removal of the urea byproduct through aqueous extraction. nih.gov | Water-soluble. |

Direct condensation methods offer alternative pathways that may avoid harsh conditions or sensitive intermediates. One notable strategy involves the use of acyl carbamates as stable, isolable intermediates. reading.ac.uk For instance, N-(phenoxycarbonyl)benzamide can be prepared from benzoyl isocyanate and phenol. nih.gov This intermediate subsequently reacts with an amine, such as 2-amino-5-chloropyridine, via nucleophilic displacement to yield the target N-acylurea with good yields under mild conditions. nih.gov This two-step approach is versatile and accommodates a range of nucleophilic amines. nih.gov

Synthesis of the 1-benzoyl-3-(5-chloropyridin-2-yl)urea Scaffold

The primary precursor of interest is 2-amino-5-chloropyridine . The regioselectivity of the chlorination of the 2-aminopyridine (B139424) ring is a critical step in its synthesis.

Several methods have been established for its preparation:

Direct Chlorination: A common and effective method is the direct chlorination of 2-aminopyridine. Performing the reaction in a strongly acidic medium, such as concentrated hydrochloric acid, directs the electrophilic chlorination preferentially to the 5-position. google.com Chlorinating agents like sodium hypochlorite (B82951) can be used under these acidic conditions. google.com This regioselectivity is attributed to the protonation of the pyridine ring, which deactivates the 3- and 5-positions towards electrophilic attack, with the 5-position remaining the most favorable site.

Multi-step Synthesis: An alternative route involves a sequence of reactions starting from 2-aminopyridine, including nitration, reduction, and chlorination steps to install the desired functionalities at the correct positions. guidechem.com

Electrochemical Reduction: Another reported method is the electrochemical reduction of 5-chloro-2-nitropyridine (B1630408) at a nickel cathode, which can produce 2-amino-5-chloropyridine in high yield. chemicalbook.com

Table 2: Synthetic Routes to 2-amino-5-chloropyridine

| Starting Material | Key Reagents | Key Feature | Reported Yield |

|---|---|---|---|

| 2-Aminopyridine | Concentrated HCl, Chlorinating Agent (e.g., NaClO) | Direct, regioselective chlorination at the C5 position in a strongly acidic medium. google.comgoogle.com | ~72% google.com |

| 2-Aminopyridine | Nitrating agents, Reducing agents, Chlorinating agents | Multi-step process allowing for controlled functionalization. guidechem.com | Not specified |

| 5-Chloro-2-nitropyridine | Electrochemical cell (Ni cathode) | High-yield reduction of the nitro group. chemicalbook.com | up to 84% chemicalbook.com |

To maximize the yield and purity of the final product, this compound, careful optimization of the reaction conditions for both precursor synthesis and the final coupling step is essential.

For Precursor Synthesis: During the direct chlorination of 2-aminopyridine, controlling the reaction temperature and time is crucial to minimize the formation of the primary byproduct, 2-amino-3,5-dichloropyridine. google.com Maintaining a specific temperature and limiting the reaction duration after the addition of the chlorinating agent can significantly improve the selectivity for the desired mono-chloro product. google.comgoogle.com

For the Coupling Reaction: The efficiency of the N-acyl urea forming step is highly dependent on the chosen methodology.

In carbodiimide-mediated reactions , the choice of solvent can be critical; for example, conducting the reaction in water at room temperature has been shown to produce N-acylureas cleanly and in high yields. ias.ac.inresearchgate.net The key is to create an environment where the O→N acyl migration of the O-acylisourea intermediate is favored over intermolecular reactions. nih.gov

For isocyanate-based syntheses , precise control over the stoichiometry, particularly the molar ratio of the amide to the activating agent (e.g., oxalyl chloride) and the subsequent ratio of the in situ-generated isocyanate to the amine, is vital for achieving high conversion and minimizing side products. google.com The reaction temperature must also be carefully managed to control the rate of both isocyanate formation and the subsequent addition reaction. google.com

Table 3: Key Optimization Parameters for Synthesis

| Synthetic Step | Method | Key Parameters to Optimize | Goal |

|---|---|---|---|

| Precursor Synthesis | Direct Chlorination | Temperature, Reaction Time, Stoichiometry of Chlorinating Agent | Maximize regioselectivity for 5-chloro isomer; minimize di-chlorination. google.com |

| N-Acyl Urea Formation | Carbodiimide Coupling | Solvent, Temperature, Type of Carbodiimide (Aryl vs. Aliphatic) | Promote O→N acyl migration; prevent anhydride formation. ias.ac.ingoogle.com |

| N-Acyl Urea Formation | Isocyanate-Based | Stoichiometry of Reagents, Temperature, Reaction Time | Ensure complete conversion and high purity of the final product. google.com |

Catalytic Systems in N-Acyl Urea Synthesis

The synthesis of N-acyl ureas can be influenced by various catalytic systems, which can enhance reaction rates and yields. While some reactions proceed smoothly under neutral conditions, others benefit from the presence of a catalyst. For instance, in syntheses utilizing dicyclohexylcarbodiimide (B1669883) (DCC) and carboxylic acids, a copper-oxide nanocatalyst has been reported to be effective.

In some related synthetic contexts, catalysts are employed to prevent the formation of N-acyl ureas when they are considered undesirable byproducts. For example, when aiming for an ester linkage, a catalytic amount of a strong nucleophile like 4-dimethylaminopyridine (B28879) (DMAP) can be used with N-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride (EDC·HCl) to form an acyl pyridinium (B92312) species. This species then acts as an acyl-transfer reagent, reacting with a hydroxyl group to form an ester and thereby preventing the O-N acyl migration that leads to N-acyl urea formation. researchgate.net

Conversely, conditions can be optimized to favor N-acyl urea formation. The use of carbodiimide-fueled reaction cycles can be modulated by factors such as temperature, pH, and additives like pyridine to control the formation of N-acyl urea. rsc.org Specifically, a combination of low temperature and low pH can significantly suppress the N-acyl urea side product in certain reaction cycles. rsc.org

Alternative Synthetic Routes and Methodological Innovations

Several alternative routes for the synthesis of N-acyl ureas have been developed, offering advantages in terms of reaction conditions, substrate scope, and efficiency.

One common method involves the reaction of N-acylisocyanates with amines. reading.ac.uk Another approach is the reaction of isocyanates with amides, which may require harsh conditions. reading.ac.uk A more recent and facile, two-step synthesis of arylated acyl ureas involves generating an N-(phenoxycarbonyl)benzamide intermediate. This intermediate is then coupled with appropriate amines, including both weakly and strongly nucleophilic ones, under reflux via simple nucleophilic displacements to yield the target acyl urea compounds in good yields (64–94%). nih.gov

Solid-phase techniques have also been employed for the synthesis of N-acyl ureas, using resin-bound urea derivatives and acyl chlorides. reading.ac.uk Additionally, one-pot, four-component reactions with aminonitrones and isocyanide dibromides have been reported for the synthesis of N-acyl ureas. reading.ac.uk A novel method for synthesizing N-Benzyl-N'-acylureas involves the reaction of dibenzoylhydrazine carboxamide with various benzylamines. reading.ac.uk

A copper-catalyzed method enables the synthesis of unsymmetric ureas from aryl isocyanides and O-benzoyl hydroxylamines, showcasing operational simplicity and good functional group compatibility. mdpi.com Furthermore, a Chinese patent describes a method involving the reaction of a substituted benzamide with oxalyl chloride to form an isocyanate, which is then reacted with a cyclic amine to produce the benzoylurea (B1208200). google.com

For pyridine-containing ureas, a relevant synthesis is that of 1-methyl-3-(5-nitropyridin-2-yl) urea from the commercially available 2-chloro-5-nitropyridine (B43025) through multi-step nucleophilic reactions. researchgate.net This suggests a plausible route for this compound could start from 2-amino-5-chloropyridine.

The following table summarizes various innovative synthetic methods for N-acyl ureas:

| Method | Key Reagents/Intermediates | Key Features |

| N-Acylisocyanates with Amines | N-Acylisocyanates, Amines | A routine method for N-acyl urea synthesis. reading.ac.uk |

| Isocyanates with Amides | Isocyanates, Amides | Can require harsh reaction conditions. reading.ac.uk |

| Carbodiimide-Mediated Coupling | Carboxylic Acids, Carbodiimides (e.g., DCC) | Can be catalyzed by systems like copper-oxide nanocatalysts. reading.ac.uk |

| N-(Phenoxycarbonyl)benzamide Intermediate | Benzoyl Isocyanate, Phenol, Amines | A two-step, cost-effective method with good yields. nih.gov |

| Solid-Phase Synthesis | Resin-bound Urea Derivatives, Acyl Chlorides | Involves complex and reactive reagents. reading.ac.uk |

| Four-Component Reaction | Aminonitrones, Isocyanide Dibromides | A one-pot synthesis approach. reading.ac.uk |

| From Dibenzoylhydrazine Carboxamide | Dibenzoylhydrazine Carboxamide, Benzylamines | A novel route for N-Benzyl-N'-acylureas. reading.ac.uk |

| Copper-Catalyzed Synthesis | Aryl Isocyanides, O-Benzoyl Hydroxylamines | Provides unsymmetric ureas with good functional group tolerance. mdpi.com |

| From Substituted Benzamides | Substituted Benzamides, Oxalyl Chloride, Cyclic Amines | Involves the formation of an isocyanate intermediate. google.com |

Mechanistic Elucidation of Synthetic Pathways

The mechanism of N-acyl urea formation, particularly in reactions involving carbodiimides and carboxylic acids, has been extensively studied. The reaction sequence typically begins with a proton transfer from the carboxylic acid to the basic nitrogen of the carbodiimide. ias.ac.in This is followed by the addition of the carboxylate to form an O-acylisourea intermediate. ias.ac.in

This O-acylisourea is a reactive species. In the presence of a nucleophile, it can lead to a coupling product and a urea byproduct. However, the O-acylisourea can also undergo an intramolecular rearrangement known as an O→N acyl migration. researchgate.netias.ac.in This rearrangement results in the formation of the N-acyl urea. The stability of the O-acylisourea intermediate can be influenced by the solvent; for instance, in low dielectric constant solvents like dichloromethane (B109758), it can be stable for many hours in the absence of a nucleophile or a base. ias.ac.in

The O→N acyl migration is a key step in the synthesis of N-acyl ureas from carboxylic acids and carbodiimides. This reaction proceeds smoothly at room temperature and under neutral conditions, affording N-acyl urea derivatives in high yields with no observed side reactions. ias.ac.in The efficiency of this rearrangement can be influenced by reaction conditions. For example, ensuring the O-acylisourea is short-lived, by increasing precursor concentration or adding additives like pyridine, can be a strategy to suppress N-acyl urea formation when it is an undesired side product. rsc.org

Despite a comprehensive search for spectroscopic data on the chemical compound This compound , no dedicated research articles or comprehensive datasets detailing its specific ¹H NMR, ¹³C NMR, 2D NMR, and detailed IR spectroscopic analysis were found in the available literature.

While general principles of NMR and IR spectroscopy, along with data from structurally related compounds such as N-benzoyl-N'-phenylurea, N-acyl cyclic urea derivatives, and other substituted pyridinyl ureas, can provide an estimation of the expected spectral features, this information is not a substitute for experimentally obtained data for the specific molecule .

A scientifically accurate and detailed article, as requested, requires precise, published, and verifiable data, including chemical shifts (δ), coupling constants (J), and specific vibrational frequencies (cm⁻¹) for this compound. Without access to a peer-reviewed publication that has synthesized and performed a thorough characterization of this exact compound, it is not possible to generate the requested in-depth analysis and data tables.

Therefore, the content for the specified outline cannot be provided at this time. Further experimental research and publication of the findings would be necessary to accurately complete the advanced spectroscopic and structural characterization of this compound.

Advanced Spectroscopic and Structural Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy serves as a fundamental technique for probing the electronic transitions within 1-benzoyl-3-(5-chloropyridin-2-yl)urea. The chromophores present in the molecule, namely the benzoyl and chloropyridinyl groups, are primarily responsible for its absorption characteristics.

Investigation of Electronic Transitions and Absorption Characteristics

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The benzoyl group contains a phenyl ring and a carbonyl group, both of which are significant chromophores. The pyridine (B92270) ring in the 5-chloropyridin-2-yl moiety also contributes to the electronic absorption.

The π → π* transitions, typically of high intensity, arise from the promotion of electrons from a π bonding orbital to a π* antibonding orbital within the aromatic systems. The n → π* transitions, which are generally weaker, involve the excitation of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the pyridine ring) to a π* antibonding orbital.

Based on data from structurally similar benzoylurea (B1208200) derivatives, the main absorption bands for this compound are predicted to occur in the UV region. researchgate.net The intense bands are likely associated with the π → π* transitions of the aromatic rings, while a lower intensity band at a longer wavelength may be attributed to the n → π* transition of the carbonyl group.

Table 1: Predicted UV-Vis Absorption Characteristics of this compound

| Predicted Transition | Approximate Wavelength (λmax) Range (nm) | Associated Chromophore(s) |

| π → π | 200 - 280 | Phenyl ring, Pyridine ring |

| n → π | 280 - 320 | Carbonyl group |

Note: The data in this table is predictive and based on the analysis of structurally related compounds.

Solvent Effects on Electronic Spectra

The electronic absorption spectrum of this compound is anticipated to be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. wikipedia.orgnih.gov This effect arises from differential solvation of the ground and excited states of the molecule. wikipedia.org

For π → π* transitions, an increase in solvent polarity typically leads to a bathochromic shift (a shift to longer wavelengths). This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. mdpi.com Conversely, for n → π* transitions, a hypsochromic shift (a shift to shorter wavelengths) is commonly observed with increasing solvent polarity. This is due to the stabilization of the non-bonding electrons in the ground state through interactions such as hydrogen bonding with protic solvents, which increases the energy required for the transition. wikipedia.org

Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities, such as hexane (B92381) (non-polar), dichloromethane (B109758) (polar aprotic), and ethanol (B145695) (polar protic), would provide valuable information about the nature of its electronic transitions.

Table 2: Predicted Solvent Effects on the λmax of this compound

| Solvent | Polarity | Predicted Shift for π → π | Predicted Shift for n → π |

| Hexane | Non-polar | Reference | Reference |

| Dichloromethane | Polar aprotic | Bathochromic (Red Shift) | Hypsochromic (Blue Shift) |

| Ethanol | Polar protic | Bathochromic (Red Shift) | Hypsochromic (Blue Shift) |

Note: The data in this table is predictive and based on established principles of solvatochromism observed in similar compounds. mdpi.comresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula. The theoretical exact mass of this compound (C13H10ClN3O2) can be calculated based on the most abundant isotopes of its constituent elements.

An experimentally determined m/z value from HRMS that matches the theoretical exact mass to within a few parts per million (ppm) would serve as definitive confirmation of the molecular formula. researchgate.net

Table 3: Theoretical Isotopic Mass for Molecular Formula Confirmation

| Molecular Formula | Compound Name | Theoretical Exact Mass (monoisotopic) |

| C13H10ClN3O2 | This compound | 275.0462 |

Fragmentation Pattern Analysis for Structural Features

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of this compound. The fragmentation pathways provide valuable information about the connectivity of the atoms and the presence of specific functional groups.

Key fragmentation pathways for this molecule would likely involve the cleavage of the amide and urea (B33335) linkages. Expected fragmentation patterns include:

Cleavage of the N-C bond between the benzoyl group and the urea moiety , leading to the formation of a benzoyl cation (m/z 105) and a fragment corresponding to the (5-chloropyridin-2-yl)urea radical.

Cleavage of the N-C bond within the urea group , which could lead to the formation of a 5-chloro-2-isocyanatopyridine (B3362135) fragment or a 2-amino-5-chloropyridine (B124133) fragment ion (m/z 128).

Loss of the chlorine atom from the pyridine ring.

Analysis of these characteristic fragment ions in the mass spectrum allows for the detailed structural elucidation of the molecule.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion |

| 105 | [C6H5CO]+ |

| 128 | [C5H5ClN2]+ |

| 154 | [C6H5CONH2]+• |

| 170 | [C5H5ClN2CO]+ |

Note: The fragmentation patterns described are predictive and based on the known fragmentation of similar urea and amide-containing compounds.

Advanced Spectroscopic Techniques for Unique Structural Features (e.g., Raman, VCD)

While UV-Vis and mass spectrometry provide foundational data, advanced techniques such as Raman spectroscopy and Vibrational Circular Dichroism (VCD) could offer more nuanced structural information, particularly concerning vibrational modes and stereochemistry.

Due to the lack of specific experimental data for this compound using these advanced techniques, a theoretical approach based on computational modeling would be necessary. Density Functional Theory (DFT) calculations could predict the Raman and VCD spectra.

Raman Spectroscopy: A theoretical Raman spectrum would highlight the vibrational modes of the molecule. Key predicted bands would include the C=O stretching of the benzoyl and urea groups, the C-N stretching vibrations, and the aromatic ring breathing modes of both the phenyl and pyridinyl rings. These calculated frequencies could guide future experimental work.

Vibrational Circular Dichroism (VCD): As this compound is achiral, it would not exhibit a VCD spectrum. However, if a chiral derivative were to be synthesized, VCD spectroscopy, coupled with DFT calculations, could be a powerful tool for determining its absolute configuration.

In the absence of direct experimental results, computational spectroscopy remains a valuable tool for predicting the spectral properties of this compound and can provide a basis for the interpretation of future experimental data. mdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and geometry of molecules. For 1-benzoyl-3-(5-chloropyridin-2-yl)urea and its analogues, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to elucidate key chemical characteristics.

Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For molecules with rotatable bonds, like this compound, this involves identifying the global minimum energy conformation among various possible spatial arrangements (conformers).

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.23 Å |

| Bond Length | C-N (amide) | ~1.36 Å |

| Bond Length | C-Cl | ~1.75 Å |

| Dihedral Angle | Phenyl Ring - Amide Plane | Variable (indicates non-planarity) |

| Dihedral Angle | Pyridine (B92270) Ring - Amide Plane | Variable (indicates non-planarity) |

Note: Data is based on theoretical calculations of analogous structures.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

For this compound, the HOMO is typically localized on the more electron-rich regions, such as the benzoyl and urea (B33335) moieties, while the LUMO is often distributed over the electron-deficient chloropyridinyl ring. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations provide precise energy values for these orbitals, allowing for the prediction of the molecule's electronic behavior and its potential as an electron donor or acceptor.

Table 2: Calculated Frontier Molecular Orbital Properties

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.0 eV |

| LUMO Energy | -1.5 to -2.0 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~4.5 to 5.0 eV |

Note: Values are typical ranges derived from DFT studies on similar benzoylurea (B1208200) compounds.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.), researchers can assign the peaks observed in experimental spectra. DFT calculations can predict the vibrational modes with a high degree of accuracy, although calculated frequencies are often scaled by a small factor to better match experimental results.

For this compound, key vibrational modes include the N-H stretching of the urea bridge, the C=O stretching of the carbonyl group, and various C-N, C-C, and C-Cl stretching and bending vibrations. The calculated spectrum serves as a powerful tool for confirming the molecular structure and understanding the bonding characteristics.

Table 3: Correlation of Key Vibrational Frequencies

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | ~3400 cm⁻¹ | Stretching of the amine groups in the urea bridge. |

| C=O Stretch | ~1700 cm⁻¹ | Stretching of the carbonyl group. |

| C-N Stretch | 1300-1400 cm⁻¹ | Stretching vibrations within the urea and amide linkages. |

| C-Cl Stretch | ~700 cm⁻¹ | Stretching of the carbon-chlorine bond on the pyridine ring. |

Nuclear Magnetic Resonance Chemical Shift Predictions and Validation

Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for this purpose. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard reference (like tetramethylsilane, TMS) can be predicted.

These predictions are invaluable for interpreting complex experimental NMR spectra, helping to assign specific peaks to particular hydrogen or carbon atoms within the this compound structure. Comparing the calculated shifts with experimental data provides a stringent test of the accuracy of the computed molecular geometry.

Molecular Dynamics Simulations

While DFT calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. These simulations model the movements and interactions of atoms and molecules, providing a view of conformational changes and intermolecular interactions.

Conformational Flexibility and Tautomerism Studies

MD simulations can explore the conformational landscape of this compound in greater detail than static DFT calculations. By simulating the molecule's movement over nanoseconds or longer, researchers can observe the flexibility of the urea linkage and the rotation around single bonds. This provides information on the range of shapes the molecule can adopt in different environments, which is crucial for understanding its biological activity.

Furthermore, these simulations can be used to investigate the possibility of tautomerism. Tautomers are isomers that differ in the position of a proton and a double bond. For this compound, keto-enol tautomerism involving the urea and benzoyl groups could potentially occur. MD simulations can help determine the relative stability of different tautomeric forms and the energy barriers for their interconversion, providing a more complete picture of the molecule's chemical identity.

Intermolecular Interaction Dynamics

The way molecules interact with each other in a condensed phase (solid or liquid) governs many of their macroscopic properties, including crystal packing, solubility, and melting point. For this compound, several types of intermolecular interactions are expected to be significant.

Hydrogen Bonding: The urea moiety (-NH-CO-NH-) is a classic hydrogen bond donor (the N-H groups) and acceptor (the C=O group). It is highly probable that strong intermolecular hydrogen bonds of the N-H···O=C type are the dominant interactions, leading to the formation of one-dimensional chains or more complex three-dimensional networks in the solid state. Intramolecular hydrogen bonds between one of the urea protons and the nitrogen of the pyridine ring may also occur, influencing the molecule's conformation.

Halogen Bonding: The chlorine atom on the pyridine ring can act as a Lewis acid, participating in halogen bonds (C-Cl···X, where X is a Lewis base like an oxygen or nitrogen atom). This type of interaction could play a crucial role in directing the crystal packing arrangement.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions. By mapping properties like normalized contact distance (dnorm) onto the molecular surface, researchers can identify the specific atoms involved in close contacts and the relative importance of different interaction types. For a molecule like this compound, a Hirshfeld analysis would likely reveal prominent red spots on the dnorm surface near the urea's N-H and C=O groups, indicating strong hydrogen bonding.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations, typically performed using DFT, can determine a range of electronic properties that describe a molecule's reactivity and kinetic stability. These descriptors are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. For this compound, the HOMO is likely localized on the more electron-rich parts of the molecule, such as the benzoyl and urea groups, while the LUMO may be distributed over the electron-deficient chloropyridine ring.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several indices can be calculated to quantify reactivity:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): Resistance to change in electron distribution, calculated as (I-A)/2. A harder molecule has a larger energy gap.

Electrophilicity Index (ω): A measure of the ability to accept electrons, calculated as χ²/2η.

These descriptors help in predicting how the molecule will behave in a chemical reaction, for example, identifying it as a potential nucleophile or electrophile.

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when adding an electron |

| Electronegativity (χ) | (I+A)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (I-A)/2 | Resistance to electron cloud deformation |

| Electrophilicity Index (ω) | χ²/2η | Propensity to act as an electrophile |

Exploration of Non-Linear Optical (NLO) Properties and Other Advanced Material Applications

Molecules that exhibit a strong, non-linear response to an applied electric field (such as from a high-intensity laser) are of great interest for applications in photonics and optoelectronics. Urea itself is a well-known NLO material. nih.gov The NLO properties of a molecule are governed by its polarizability (α) and hyperpolarizabilities (β, γ).

For this compound, the presence of electron-donating (-NH-) and electron-withdrawing (C=O, chloropyridinyl) groups connected through a conjugated system suggests potential for NLO activity. This "push-pull" electronic structure can lead to a large change in dipole moment upon excitation, which is a key requirement for a high first hyperpolarizability (β), a measure of the second-order NLO response.

Theoretical calculations can predict these NLO properties. The key parameters are:

Polarizability (α): The ease with which the electron cloud can be distorted by an electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO activity. Its magnitude is highly sensitive to molecular structure and electronic asymmetry.

Computational studies would involve optimizing the molecular geometry and then calculating these properties using DFT with an appropriate basis set. The calculated β value for this compound would typically be compared to that of a standard NLO material like urea to gauge its potential for applications such as frequency doubling. nih.gov

Beyond NLO, the compound's structure suggests other potential material applications. The robust hydrogen-bonding capabilities of the urea group could be exploited in the design of supramolecular assemblies, liquid crystals, or functional polymers. The presence of the pyridine and chlorine moieties also makes it a candidate for coordination chemistry and the synthesis of metal-organic frameworks (MOFs).

| Property | Symbol | Relevance |

| Dipole Moment | μ | Ground state charge asymmetry |

| Mean Polarizability | α | Linear response to an electric field |

| First Hyperpolarizability | β | Second-order non-linear optical response |

Crystallographic and Solid-State Chemistry of this compound

Following a comprehensive search of scientific literature and crystallographic databases, detailed experimental data regarding the single-crystal X-ray diffraction analysis of this compound is not publicly available. Consequently, a complete analysis of its solid-state chemistry as per the requested outline cannot be provided at this time.

The elucidation of a compound's crystal structure is foundational to understanding its solid-state properties. This experimental data, typically obtained through single-crystal X-ray diffraction, provides precise measurements of bond lengths, bond angles, and torsion angles, which together define the absolute molecular conformation and stereochemistry of the molecule.

Without this primary crystallographic data for this compound, the subsequent detailed analyses are not possible. These include:

Crystallography and Solid State Chemistry

Crystal Engineering Strategies for Tailored Solid-State Properties:Discussion of strategies to modify the solid-state properties of 1-benzoyl-3-(5-chloropyridin-2-yl)urea would be speculative without an understanding of its fundamental crystal structure.

Further research involving the synthesis of single crystals of this compound and their analysis by X-ray diffraction is required to enable a thorough investigation of its crystallography and solid-state chemistry.

Solid-State Nuclear Magnetic Resonance and Other Solid-State Characterization Methods

Information regarding the solid-state NMR spectroscopy, powder X-ray diffraction patterns, differential scanning calorimetry, and thermogravimetric analysis of this compound is not available in the reviewed scientific literature.

Chemical Reactivity, Transformations, and Derivatization

Hydrolytic Stability and Chemical Degradation Pathways

The stability of 1-benzoyl-3-(5-chloropyridin-2-yl)urea is largely dictated by the robustness of the urea (B33335) and amide linkages within its structure. Under hydrolytic conditions, such as exposure to strong acids or bases, or under enzymatic action, the molecule is susceptible to degradation. The primary points of cleavage are the two C-N bonds of the urea carbonyl group.

Two principal degradation pathways can be postulated:

Cleavage of the Benzoyl-Urea Bond: Hydrolysis can occur at the amide bond between the benzoyl group and the urea nitrogen (N1), yielding benzoic acid and 1-(5-chloropyridin-2-yl)urea.

Cleavage of the Pyridyl-Urea Bond: Alternatively, the bond between the urea nitrogen (N3) and the pyridine (B92270) ring can be cleaved, resulting in benzoylurea (B1208200) and 2-amino-5-chloropyridine (B124133).

Further degradation of the initial products is also possible, ultimately leading to the complete breakdown into benzoic acid, ammonia (B1221849), carbon dioxide, and 2-amino-5-chloropyridine. The rate and outcome of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts. For instance, studies on similar benzoylurea compounds indicate that acidic or basic conditions can accelerate degradation.

The following table summarizes the potential degradation products:

| Pathway | Point of Cleavage | Initial Products |

| 1 | Benzoyl-N1 Bond | Benzoic acid, 1-(5-chloropyridin-2-yl)urea |

| 2 | Pyridyl-N3 Bond | Benzoylurea, 2-amino-5-chloropyridine |

This interactive table summarizes potential hydrolytic degradation products.

Electrophilic and Nucleophilic Substitution Reactions on Aromatic and Heterocyclic Moieties

The electronic properties of the benzoyl and chloropyridine rings dictate their susceptibility to substitution reactions.

Electrophilic Substitution:

Benzoyl Ring: The benzoyl group's carbonyl is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). Any substitution that does occur would be directed to the meta position.

Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it generally resistant to electrophilic substitution. The presence of the electron-withdrawing urea and chloro substituents further deactivates the ring.

Nucleophilic Substitution:

Pyridine Ring: The 5-chloropyridin-2-yl moiety is primed for nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, enhanced by the nitrogen atom, facilitates the attack of nucleophiles. The chlorine atom at the 5-position can be displaced by various nucleophiles, such as alkoxides, thiolates, and amines, particularly under forcing conditions or with appropriate catalysis.

Urea Moiety: The urea itself can act as a nucleophile. Under basic conditions, deprotonation of one of the N-H groups can generate a urea anion, which can participate in oxidative nucleophilic substitution of hydrogen on other electron-deficient heterocycles. semanticscholar.org

Cyclization Reactions and Annulation Pathways Involving the Urea Framework

The urea framework of this compound provides a versatile scaffold for intramolecular cyclization and annulation reactions to form novel heterocyclic systems. The proximity of the urea N-H protons, the carbonyl oxygen, and the pyridine nitrogen allows for various ring-closing strategies.

Intramolecular Cyclization: Under specific conditions, often mediated by reagents like phosphorus oxychloride or polyphosphoric acid, intramolecular electrophilic attack from a Vilsmeier-Haack type reagent formed at the urea carbonyl could target the electron-rich positions of the benzoyl ring, leading to fused quinazoline-like structures. researchgate.net

Annulation Pathways: The molecule can be a substrate in cascade reactions. For example, a reaction initiated at the chloropyridine ring could be followed by an intramolecular cyclization involving the urea moiety. Research on related systems demonstrates that benzofuran-fused pyridines can be synthesized through cascade reactions involving similar heterocyclic precursors, highlighting the potential for complex annulation. researchgate.netmdpi.com

Catalyzed Cyclizations: The urea functionality is known to act as a hydrogen-bond donor, which can catalyze certain types of cyclization reactions by stabilizing transition states. nih.gov While this is an external role, derivatized chiral versions of the parent compound could potentially be used to induce enantioselectivity in other reactions.

Functional Group Interconversions and Modifications of the Benzoyl, Urea, and Pyridine Units

Each functional unit of the molecule offers opportunities for chemical modification, allowing for the synthesis of a wide array of derivatives.

| Molecular Unit | Possible Transformation | Reagents/Conditions | Resulting Functional Group |

| Benzoyl | Carbonyl Reduction | NaBH₄, LiAlH₄ | Benzyl alcohol |

| Wolff-Kishner/Clemmensen Reduction | H₂NNH₂/KOH or Zn(Hg)/HCl | Methylene (-CH₂-) | |

| Urea | Thionation | Lawesson's Reagent, P₄S₁₀ | Thiourea (B124793) |

| N-Alkylation/N-Acylation | Alkyl halide/Base, Acyl chloride | Substituted Urea | |

| Pyridine | Chlorine Displacement (SNAr) | NaOR, NaSR, R₂NH | Ether, Thioether, Amine |

| N-Oxidation | m-CPBA, H₂O₂ | Pyridine-N-oxide | |

| Quaternization | Alkyl Iodide (e.g., CH₃I) | Pyridinium (B92312) salt |

This interactive table outlines key functional group interconversions.

The conversion of the urea to a thiourea is a particularly notable transformation, as N-benzoyl-N'-pyridylthioureas are extensively studied for their coordination chemistry. ontosight.airesearchgate.net The resulting thiocarbonyl group significantly alters the electronic properties and chelating ability of the molecule. Furthermore, the synthesis of pyridine-N-oxides from related 2-aminopyridines is a common strategy to modify reactivity, and this transformation could be applied here as well. mdpi.com

Coordination Chemistry: Ligand Properties and Metal Complexation Studies

The structure of this compound contains multiple potential donor atoms, making it an excellent candidate as a ligand in coordination chemistry. The primary coordination sites are the carbonyl oxygen, the pyridine ring nitrogen, and to a lesser extent, the urea nitrogens.

The molecule can function as a bidentate ligand, chelating to a metal center through the pyridine nitrogen and the carbonyl oxygen. This forms a stable six-membered ring, a common and favorable motif in coordination chemistry. Studies on structurally analogous N,N'-dialkyl-N'-(pyridin-2-yl)ureas have demonstrated their ability to form stable complexes with transition metals like copper(II). mdpi.com

The coordination behavior can be described as follows:

Mode: Bidentate (N, O) chelation.

Donor Atoms: Pyridine nitrogen (a soft donor) and carbonyl oxygen (a hard donor).

Potential Metal Ions: Transition metals such as Cu(II), Cd(II), Co(II), Ni(II), and Fe(III). researchgate.netmdpi.comrjpbcs.com

The replacement of the carbonyl oxygen with sulfur to form the corresponding thiourea derivative enhances its affinity for softer metal ions due to the increased soft-donor character of the thiocarbonyl sulfur. Such thiourea derivatives have been shown to coordinate with metals in a neutral bidentate fashion. researchgate.net The resulting metal complexes have distinct spectral, electrochemical, and structural properties compared to the free ligand.

Role as a Precursor or Intermediate in the Synthesis of Complex Organic Architectures

Owing to its array of reactive sites, this compound serves as a valuable precursor or intermediate in the synthesis of more elaborate molecules. Its utility as a building block stems from the ability to selectively modify each of its three constituent parts.

Scaffold for Derivatization: The core structure can be used as a scaffold where the benzoyl and chloropyridine rings are further functionalized. For example, nucleophilic substitution of the chlorine atom allows for the attachment of various other molecular fragments.

Intermediate in Multistep Synthesis: The compound itself is typically synthesized from simpler precursors, such as by reacting benzoyl isocyanate with 2-amino-5-chloropyridine or by a copper-catalyzed reaction of an isocyanide with an O-benzoyl hydroxylamine. mdpi.com This synthetic pathway can be integrated into a longer sequence. For instance, pyridyl ureas are known intermediates in the synthesis of bioactive small molecules, where the urea moiety is incorporated to achieve specific target interactions. researchgate.net

Building Block for Fused Heterocycles: As discussed in section 6.3, the molecule can undergo intramolecular reactions to form fused heterocyclic systems. This makes it a strategic starting material for constructing polycyclic frameworks that are of interest in medicinal chemistry and materials science.

Advanced Analytical Methodologies for Compound Analysis

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are paramount for the separation and identification of 1-benzoyl-3-(5-chloropyridin-2-yl)urea from related substances and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized techniques in this regard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally unstable compounds like many benzoylurea (B1208200) derivatives. biomedres.us A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for a compound with the polarity of this compound.

A hypothetical RP-HPLC method for the analysis of this compound could be developed using a C18 column, which is a common stationary phase for the separation of moderately polar to nonpolar compounds. sielc.comnih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comchromatographyonline.com Gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the efficient elution of the target compound and the separation of impurities with a wide range of polarities. chromatographyonline.com Detection is commonly achieved using a UV-Vis or a photodiode array (PDA) detector, as the benzoyl and pyridine (B92270) rings in the structure are chromophores that absorb UV light. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. biomedres.us While many urea-based compounds can be thermally labile, GC-MS analysis of this compound might be feasible, potentially requiring a derivatization step to increase its volatility and thermal stability. scispec.co.th Derivatization can transform the compound into a less polar and more volatile derivative suitable for GC analysis.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (such as helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing detailed structural information and enabling unambiguous identification. nih.gov

For instance, GC-MS has been used for the analysis of related compounds like N-aryl-N'-benzoylureas, often after a derivatization step. scispec.co.th The mass spectrum of this compound would be expected to show characteristic fragments corresponding to the benzoyl group, the chloropyridine ring, and the urea (B33335) linkage, allowing for its positive identification.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Quantitative Analysis Methods (e.g., Spectrophotometric Assays, Electrochemical Techniques)

Quantitative analysis is essential for determining the amount of this compound in a sample. While HPLC with UV detection is a primary quantitative tool, other methods like spectrophotometric assays can also be employed.

Spectrophotometric Assays

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Given the presence of chromophoric groups in this compound, a direct UV spectrophotometric method could be developed. This would involve dissolving the compound in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax). The concentration can then be determined using a calibration curve prepared from standard solutions of the compound.

For urea and its derivatives, colorimetric methods are also common. nih.gov These methods often involve a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte. For example, the reaction of urea with diacetyl monoxime in the presence of a strong acid produces a colored complex that can be measured spectrophotometrically. nih.goviwaponline.com A similar derivatization reaction could potentially be adapted for the quantification of this compound.

Electrochemical Techniques

Electrochemical methods, such as voltammetry, could also be explored for the quantitative analysis of this compound. These techniques measure the current response of an electroactive species to an applied potential. The presence of reducible or oxidizable functional groups in the molecule would be a prerequisite for the application of these methods. The pyridine ring and the carbonyl group in the structure of this compound might exhibit electrochemical activity under specific conditions.

| Concentration (µg/mL) | Absorbance at λmax (e.g., 254 nm) |

|---|---|

| 5 | 0.215 |

| 10 | 0.432 |

| 15 | 0.648 |

| 20 | 0.865 |

| 25 | 1.081 |

Structure Property Relationships Chemical and Material Sciences Focus

Influence of Substituents on Electronic Properties

The electronic landscape of 1-benzoyl-3-(5-chloropyridin-2-yl)urea is significantly influenced by the cumulative effects of its three core components: the benzoyl group, the urea (B33335) linkage, and the 5-chloropyridin-2-yl group.

Urea Moiety : The urea functionality serves as the central linker and is fundamental to the molecule's properties. It possesses both hydrogen bond donor sites (the N-H groups) and a hydrogen bond acceptor site (the carbonyl oxygen). jst.go.jpresearchgate.net The nitrogen atoms have lone pairs of electrons that can be delocalized into the adjacent carbonyl group, creating resonance structures that confer a degree of planarity and conformational restriction to the molecule. nih.gov

Benzoyl Group : The benzoyl group, an aromatic acyl substituent, exerts a strong electron-withdrawing effect on the adjacent nitrogen atom of the urea bridge. This is due to the electronegativity of the carbonyl oxygen and its ability to delocalize the nitrogen's lone pair, which reduces the basicity and nucleophilicity of this nitrogen. This inductive pull enhances the acidity of the attached N-H proton.

5-Chloropyridin-2-yl Group : The pyridine (B92270) ring is inherently electron-deficient compared to a benzene (B151609) ring due to the presence of the electronegative nitrogen atom. The addition of a chlorine atom at the 5-position further withdraws electron density from the ring through its inductive effect. Consequently, the entire 5-chloropyridin-2-yl moiety is strongly electron-withdrawing, which significantly lowers the electron density on the second urea nitrogen and increases the acidity of its N-H proton.

The combined electronic influence of these substituents results in a highly polarized molecule with acidic N-H protons and a high propensity for forming strong hydrogen bonds.

Correlation of Molecular Structure with Spectroscopic Characteristics

While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on data from structurally similar benzoylurea (B1208200) and pyridylurea derivatives. researchgate.netresearchgate.netnih.gov These characteristics serve as a fingerprint for the molecule's structural features.

Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Structural Feature | Expected Characteristic Signal | Reference Analogue Data |

|---|---|---|---|

| FT-IR (cm⁻¹) | N-H Stretching | 3200-3400 (broad) | Vibrations observed for N-H groups in similar thiourea (B124793) derivatives. researchgate.net |

| FT-IR (cm⁻¹) | C=O Stretching (Benzoyl & Urea) | 1680-1710 (Benzoyl), 1640-1670 (Urea) | Strong C=O stretching modes are characteristic of the urea moiety in related complexes. mdpi.com |

| FT-IR (cm⁻¹) | Aromatic C=C/C=N Stretching | 1400-1600 | Typical for aromatic systems in benzoylthiourea (B1224501) derivatives. researchgate.net |

| ¹H NMR (ppm) | N-H Protons | δ 9.0 - 12.0 (two singlets) | Deshielded N-H protons are reported for related benzoylurea compounds. nih.gov |

| ¹H NMR (ppm) | Aromatic Protons (Benzoyl & Pyridyl) | δ 7.2 - 8.5 (multiplets) | Aromatic proton signals for substituted benzoylthioureas appear in this range. curresweb.com |

| ¹³C NMR (ppm) | Carbonyl Carbons (C=O) | δ 165 - 175 | Signals for C=O groups in benzoylureas containing a pyrimidine (B1678525) moiety are found in this region. nih.gov |

| ¹³C NMR (ppm) | Aromatic Carbons | δ 110 - 155 | Aromatic carbon signals are expected in their typical chemical shift ranges. curresweb.com |

| UV-Vis (nm) | π → π* and n → π* transitions | Bands in the range of 200-300 nm | Spectra of related compounds show transitions associated with the aromatic rings and carbonyl groups. researchgate.net |

Structure-Stability Relationships under Various Chemical Conditions

The stability of this compound is governed by the chemical resilience of the N-acylurea linkage under different environmental conditions.

Thermal Stability : As a crystalline solid, the compound is expected to be stable at ambient temperatures with a distinct melting point, a common characteristic of benzoylurea derivatives. nih.gov

pH and Hydrolytic Stability : The central urea linkage is susceptible to hydrolysis under harsh acidic or basic conditions.

Acidic Conditions : In a strong acidic medium, hydrolysis can occur, likely initiated by protonation of a carbonyl oxygen. This would lead to the cleavage of the amide or urea C-N bonds, ultimately yielding benzamide (B126), 2-amino-5-chloropyridine (B124133), carbon dioxide, and ammonia (B1221849) as final degradation products. nih.gov

Basic Conditions : Under strong basic conditions, the more electrophilic benzoyl carbonyl is susceptible to nucleophilic attack by a hydroxide (B78521) ion, leading to saponification-like cleavage to form benzoate (B1203000) and (5-chloropyridin-2-yl)urea. The urea C-N bonds are generally more resistant to base-catalyzed hydrolysis than ester or standard amide bonds.

Photochemical Stability : The presence of aromatic rings suggests potential reactivity under UV irradiation, although specific degradation pathways would require experimental investigation.

The stability profile is crucial for determining appropriate storage conditions and predicting its persistence in various applications. International guidelines for stability testing recommend evaluating attributes susceptible to change, such as those arising from hydrolysis or oxidation. ich.org

Design Principles for Modulating Chemical Reactivity and Selectivity

The structure of this compound offers several strategic points for modification to fine-tune its chemical reactivity and selectivity, which is a key principle in the development of functional molecules and medicinal agents. nih.gov

Modulation of Hydrogen Bonding : The strength of the intermolecular hydrogen bonds, critical for self-assembly, can be modulated by altering the electronic properties of the aromatic rings. Introducing electron-donating groups would decrease the acidity of the N-H protons and reduce hydrogen bond strength, while adding further electron-withdrawing groups would enhance it.

Tuning Nucleophilic/Electrophilic Sites : The reactivity of the molecule towards nucleophiles or electrophiles can be controlled. Substituents on the benzoyl ring can alter the electrophilicity of the adjacent carbonyl carbon. For instance, a nitro group in the para-position would make the carbonyl carbon more susceptible to nucleophilic attack.

Altering Conformational Preferences : The planarity and conformational freedom of the molecule can be adjusted. nih.gov Introducing bulky ortho-substituents on the benzoyl ring could disrupt planarity, which in turn would affect crystal packing, solubility, and its ability to form ordered supramolecular structures. nih.gov

Site for Further Functionalization : The chlorine atom on the pyridine ring serves as a potential site for nucleophilic aromatic substitution or for cross-coupling reactions, allowing for the covalent linking of this molecule to other chemical entities or polymer backbones.

These design principles allow for the rational modification of the parent structure to create new derivatives with tailored chemical and physical properties.

Exploration of Potential Applications in Material Sciences

The inherent ability of urea derivatives to engage in directional and robust hydrogen bonding makes them exceptional building blocks for supramolecular chemistry and material science. researchgate.net The structure of this compound is well-suited for these applications.

Self-Assembly and Supramolecular Polymers : The dual N-H donor and C=O acceptor sites on the urea backbone can form strong, linear hydrogen-bonding arrays. jst.go.jp This enables the molecules to self-assemble into one-dimensional tapes or fibrillar structures, which are the basis of supramolecular polymers and gels. researchgate.net

Low-Molecular-Weight Gelators (LMWGs) : The self-assembled fibrillar networks can entangle and immobilize solvent molecules to form supramolecular gels. jst.go.jpnih.gov By tuning the substituents on the aromatic rings, it is possible to control the gelation properties in various organic solvents. researchgate.net The benzoyl and chloropyridyl groups would influence solubility and π-π stacking interactions between the assembled fibers, adding another level of control over the material's properties.

Advanced Functional Materials : The integration of the electronically distinct benzoyl and chloropyridinyl moieties into a self-assembling system opens possibilities for creating functional materials. The pyridine nitrogen can be used as a coordination site for metal ions, leading to the formation of metallo-supramolecular polymers or gels with catalytic or photophysical properties. Furthermore, the ordered arrangement of the aromatic systems in the self-assembled state could lead to materials with interesting charge-transport or optical properties. Urea functionalities have been used to create wrinkled porous carbon nitride nanosheets through supramolecular preorganization strategies. rsc.org

Potential Material Science Applications Based on Structural Features

| Potential Application | Key Structural Feature | Underlying Principle | Reference |

|---|---|---|---|

| Supramolecular Gels | Urea N-H and C=O groups | Formation of extensive 1D hydrogen-bonded networks that immobilize solvent. | jst.go.jpresearchgate.net |

| Responsive Materials | Pyridine Nitrogen | The pyridine moiety can respond to changes in pH or the presence of metal ions, potentially triggering a gel-sol transition. | researchgate.net |

| Anion Recognition | Acidic N-H Protons | The polarized N-H groups can act as recognition sites for binding specific anions through hydrogen bonding. | researchgate.net |

| Functional Scaffolds | Chlorine on Pyridine Ring | Provides a reactive handle for post-assembly modification or covalent attachment to surfaces and polymers. | researchgate.net |

Q & A

Q. What statistical methods validate reproducibility in biological assays?

- Methodology : Triplicate experiments with ANOVA (p < 0.05) and post-hoc tests (Tukey HSD) identify outliers. Intraclass correlation coefficients (ICC > 0.9) ensure inter-assay consistency. Dose-response curves are fitted using nonlinear regression (GraphPad Prism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.